(S)-1-(4-Fluorophenyl)-1,3-propanediol

Catalog No.
S14217459
CAS No.
M.F
C9H11FO2
M. Wt
170.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(4-Fluorophenyl)-1,3-propanediol

Product Name

(S)-1-(4-Fluorophenyl)-1,3-propanediol

IUPAC Name

1-(4-fluorophenyl)propane-1,3-diol

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

InChI

InChI=1S/C9H11FO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,11-12H,5-6H2

InChI Key

GEWDSLKGMMEOAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCO)O)F

(S)-1-(4-Fluorophenyl)-1,3-propanediol is an organic compound notable for its structural features, which include a fluorine atom attached to a phenyl ring and a propanediol moiety. The molecular formula of this compound is C9_9H11_{11}F O2_2, with a molecular weight of 170.18 g/mol. Its IUPAC name is 1-(4-fluorophenyl)propane-1,3-diol. The presence of the fluorine atom enhances the compound's chemical properties, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.

  • Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids, which are valuable intermediates in organic synthesis.
  • Reduction: It can undergo further reduction to form alcohol derivatives, expanding its utility in synthetic chemistry.
  • Substitution: The phenyl ring can participate in halogenation or other substitution reactions, allowing for the introduction of various functional groups.

Research indicates that (S)-1-(4-Fluorophenyl)-1,3-propanediol exhibits potential biological activities, particularly in the realm of enzyme inhibition and receptor binding. The fluorine atom's presence may enhance binding affinity and selectivity for specific biological targets, influencing various biochemical pathways. This compound has been investigated for its therapeutic effects, especially in developing pharmaceuticals aimed at treating various conditions.

The synthesis of (S)-1-(4-Fluorophenyl)-1,3-propanediol typically involves:

  • Asymmetric Reduction: A common method is the asymmetric reduction of 4-fluorophenylacetone using chiral catalysts to achieve the desired stereochemistry.
  • Catalytic Hydrogenation: Industrial production may involve large-scale catalytic hydrogenation processes where the precursor is subjected to hydrogen gas in the presence of suitable catalysts under controlled conditions.

These methods ensure high yields and purity of the final product.

(S)-1-(4-Fluorophenyl)-1,3-propanediol has diverse applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing various organic compounds.
  • Biology: The compound is explored for its potential biological activities and therapeutic effects.
  • Medicine: It is investigated for its role in developing pharmaceuticals targeting specific diseases.
  • Industry: Utilized in producing specialty chemicals and materials due to its unique properties.

The interaction mechanism of (S)-1-(4-Fluorophenyl)-1,3-propanediol involves binding to specific molecular targets such as enzymes or receptors. Studies suggest that its structural characteristics enhance its ability to interact with biological systems, potentially leading to significant therapeutic effects. Understanding these interactions is crucial for further development in medicinal chemistry and pharmacology.

Several compounds share structural similarities with (S)-1-(4-Fluorophenyl)-1,3-propanediol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Fluorophenylacetic AcidContains a fluorophenyl groupLacks the propanediol moiety
4-FluorophenylethanolSimilar structure but lacks propanediolDifferent functional group on the phenyl ring
4-Bromo-1,3-propanediolSimilar diol structure but contains bromineSubstituted halogen differs from fluorine

(S)-1-(4-Fluorophenyl)-1,3-propanediol stands out due to its specific stereochemistry and the combination of both a fluorophenyl group and a propanediol moiety. This unique configuration confers distinct chemical and biological properties that are not present in the similar compounds listed above.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

170.07430775 g/mol

Monoisotopic Mass

170.07430775 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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